

CAS number and molecular weight of isobutylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isobutylmagnesium Bromide	
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An In-depth Technical Guide to **Isobutylmagnesium Bromide** for Researchers and Drug Development Professionals

Introduction

IsobutyImagnesium bromide is an organomagnesium compound belonging to the class of Grignard reagents. It is a powerful nucleophilic agent widely utilized in organic synthesis to form new carbon-carbon bonds. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it serves as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates. [1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical experimental protocols for laboratory use.

Chemical and Physical Properties

IsobutyImagnesium bromide is a highly reactive substance, sensitive to both air and moisture.[4][5] It is typically handled as a solution in anhydrous ethers, such as diethyl ether (DEE) or tetrahydrofuran (THF), to maintain its stability.[6] Due to its reactivity, it must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure safety.[5]

Quantitative Data Summary



Property	Value	Source
CAS Number	926-62-5	[4][5][7][8][9]
Molecular Formula	C ₄ H ₉ BrMg	[7][8][9][10]
Molecular Weight	161.32 g/mol	[7][8][9][10]
Appearance	Colorless to pale yellow or brown liquid/solution	[4][5]
Density	~0.941 g/mL (for a 2.0 M solution in diethyl ether at 25 °C)	
Boiling Point	122-123 °C @ 0.2 mmHg	[8]
Solubility	Insoluble and reacts with water	[4]

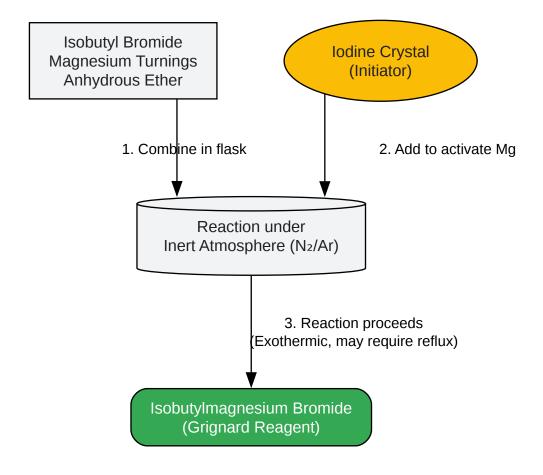
Synthesis and Core Applications

The primary application of **isobutylmagnesium bromide** is as a nucleophile in Grignard reactions.[4] It readily reacts with electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, and esters, to form new carbon-carbon bonds.[1][11] [12] This reactivity allows for the precise introduction of the isobutyl group into a molecular structure, which can be crucial for tailoring the physicochemical properties of a molecule in drug development, such as its lipophilicity and binding affinity.[1][13]

General Synthesis of Isobutylmagnesium Bromide

The synthesis of **isobutyImagnesium bromide** involves the reaction of isobutyI bromide with magnesium metal in an anhydrous ether solvent. A small amount of an initiator, such as iodine, is often used to activate the magnesium surface.





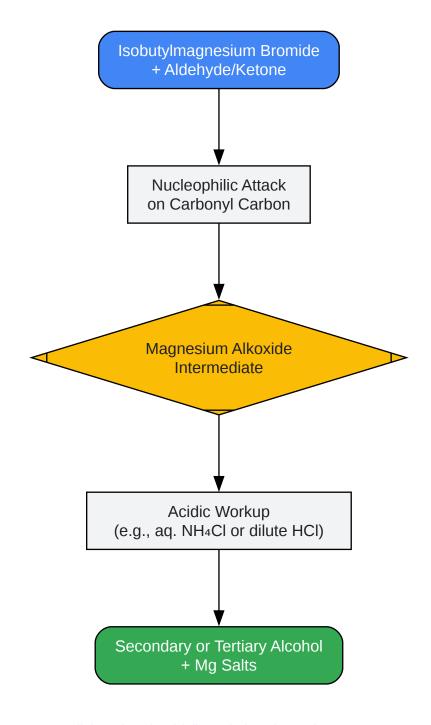
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Caption: Workflow for the synthesis of **isobutylmagnesium bromide**.

Reaction with Carbonyl Compounds

A cornerstone application of **isobutylmagnesium bromide** is its reaction with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. The nucleophilic isobutyl group attacks the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.





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Caption: Signaling pathway of a Grignard reaction with a carbonyl.

Experimental Protocols Protocol 1: Synthesis of Isobutylmagnesium Bromide

This protocol outlines a general laboratory procedure for the preparation of **isobutylmagnesium bromide** in diethyl ether.



Materials:

- Magnesium turnings (12 mmol, 292 mg)
- Isobutyl bromide (8 mmol, 0.87 mL)
- Anhydrous diethyl ether (12 mL)
- Iodine (a small crystal)
- Two-necked round-bottom flask, condenser, dropping funnel, and magnetic stirrer
- Inert gas supply (Argon or Nitrogen)

Procedure:[7]

- Apparatus Setup: Assemble the flame-dried glassware. Place the magnesium turnings and a small iodine crystal into the two-necked flask equipped with a magnetic stir bar. Fit one neck with a condenser and maintain the system under a positive pressure of an inert gas.
- Initiation: Add 6 mL of anhydrous diethyl ether to the flask and cool the apparatus in an ice bath.
- Addition of Alkyl Halide: Prepare a solution of isobutyl bromide (8 mmol) in 6 mL of anhydrous diethyl ether in a dropping funnel. Add this solution slowly to the stirred magnesium suspension. The disappearance of the iodine color and gentle refluxing of the ether indicates the initiation of the reaction.
- Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Following this, heat the mixture to reflux for an additional 15 minutes to ensure the reaction goes to completion.
- Use: Cool the resulting grayish, cloudy solution to room temperature. The Grignard reagent is now ready to be used in subsequent reactions.

Protocol 2: Reaction with an Aldehyde (Generic)



This protocol describes a general procedure for the reaction of the prepared **isobutylmagnesium bromide** solution with an aldehyde.

Materials:

- IsobutyImagnesium bromide solution (prepared as above)
- Aldehyde (e.g., 4-methyl-3-cyclohexenecarboxaldehyde)
- · Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Separatory funnel

Procedure:

- Reaction Setup: In a separate flask under an inert atmosphere, dissolve the aldehyde (1 equivalent) in anhydrous diethyl ether. Cool the solution in an ice bath (0 °C).
- Grignard Addition: Slowly add the prepared isobutylmagnesium bromide solution (typically 1.1-1.5 equivalents) to the stirred aldehyde solution via a cannula or dropping funnel.
 Maintain the temperature at 0 °C during the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
- Quenching: Cool the reaction mixture back down in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the magnesium alkoxide intermediate.
- Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
- Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the



solvent under reduced pressure to yield the crude alcohol product. Further purification can be achieved by column chromatography or distillation.[14]

Safety and Handling

IsobutyImagnesium bromide is a hazardous chemical that requires careful handling.[1]

- Flammability: It is highly flammable and may ignite spontaneously in air. Solutions are also highly flammable.[4][9]
- Reactivity with Water: It reacts violently with water, releasing flammable isobutane gas. All
 reactions must be conducted under strictly anhydrous conditions.[5][6]
- Corrosivity: The reagent can cause severe skin burns and eye damage.[9]
- Handling: Always handle in a well-ventilated fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[1]

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- To cite this document: BenchChem. [CAS number and molecular weight of isobutylmagnesium bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588598#cas-number-and-molecular-weight-of-isobutylmagnesium-bromide]

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